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Compound of Interest

Compound Name: Envonalkib

Cat. No.: B10827855

Envonalkib is a potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase
inhibitor (TKI) that also demonstrates significant activity against ROS1 and c-Met kinases.[1][2]
Developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC), its efficacy is
underpinned by its specific kinase inhibition profile.[3][4] This guide provides a comparative
analysis of Envonalkib's cross-reactivity against other tyrosine kinases, supported by available
experimental data and detailed methodologies for key assays.

Inhibitory Activity of Envonalkib Against Primary
Targets

Envonalkib has shown high potency against its intended targets in biochemical assays. The
half-maximal inhibitory concentration (IC50) values highlight its strong inhibition of ALK,
including common resistance mutations.

Target Kinase IC50 (nM)

ALK (wild-type) 1.96

c-Met Data not publicly available
ROS1 Data not publicly available

Note: While Envonalkib is known to inhibit c-Met and ROS1, specific IC50 values from publicly
available, peer-reviewed sources are not available at this time.
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Cross-Reactivity Profile Against Other Tyrosine
Kinases

A comprehensive, publicly available kinome scan or a broad panel screening of Envonalkib
against a wide array of tyrosine kinases is currently not available in the published literature.
Such data is crucial for a complete understanding of its off-target effects and potential for
polypharmacology. Researchers are encouraged to consult proprietary screening results or
conduct independent kinase panels to fully assess the selectivity of Envonalkib.

Without a broad kinase panel, a detailed comparison with other TKIs in terms of off-target
inhibition is not possible. The primary focus of published studies has been on its potent activity
against ALK and its superiority over first-generation inhibitors like crizotinib in the context of
ALK-positive NSCLC.[4][5]

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity relies on robust biochemical
assays. Below are detailed methodologies for common assays used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g.,
LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common
method for quantifying kinase inhibition.

Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-
binding site. A specific antibody, labeled with a europium (Eu) chelator, binds to the kinase.
When the tracer is bound to the kinase, the proximity of the Eu-donor and the tracer-acceptor
fluorophores results in a high FRET signal. A test compound that competes with the tracer for
the ATP-binding site will disrupt this interaction, leading to a decrease in the FRET signal.

Experimental Workflow:
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Workflow for Kinase Inhibition Assay
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Workflow for a typical kinase inhibition assay.
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Detailed Steps:

» Reagent Preparation:

[¢]

Prepare a stock solution of the kinase of interest in a suitable assay buffer.

[¢]

Prepare a stock solution of the europium-labeled anti-tag antibody.

[e]

Prepare a stock solution of the fluorescently labeled ATP-competitive tracer.

o

Perform a serial dilution of Envonalkib in DMSO to create a range of concentrations for
IC50 determination.

o Assay Procedure:
o Add a small volume of each Envonalkib dilution to the wells of a microplate.
o Add the kinase and Eu-labeled antibody mixture to the wells.
o Initiate the binding reaction by adding the fluorescent tracer to the wells.

o Data Acquisition and Analysis:

o Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow
the binding reaction to reach equilibrium.

o Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence
measurements.

o The data is then normalized to controls (no inhibitor and high concentration of a known
potent inhibitor) and the IC50 value is calculated by fitting the data to a four-parameter
logistic curve.

Cellular Phosphorylation Assay

To assess the inhibitor's activity in a more physiologically relevant context, a cellular assay
measuring the phosphorylation of a downstream target can be performed.
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Principle: This assay quantifies the level of phosphorylation of a specific substrate of the target
kinase within a cellular context. A decrease in the phosphorylation of the substrate in the
presence of the inhibitor indicates its cellular potency.

Experimental Workflow:

Workflow for Cellular Phosphorylation Assay

Cell Culture & Treatment

Seed Cells in Microplate

l

Treat Cells with Envonalkib

Lysis & Detection

Lyse Cells

:

Detect Phosphorylated Substrate (e.g., ELISA, Western Blot)

Data Analysis

Quantify Signal

:

Calculate Cellular IC50

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Workflow for a typical cellular phosphorylation assay.

Detailed Steps:
e Cell Culture and Treatment:

o Seed cells expressing the target kinase into a multi-well plate and culture until they reach
the desired confluency.

o Treat the cells with a serial dilution of Envonalkib for a specified time.
e Cell Lysis and Detection:
o After treatment, lyse the cells to release the cellular proteins.

o The level of phosphorylation of the target substrate is then measured using a detection
method such as ELISA or Western blotting with a phospho-specific antibody.

o Data Analysis:
o The signal from the detection method is quantified.

o The cellular IC50 value is determined by plotting the signal against the inhibitor
concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

Envonalkib primarily targets the ALK signaling pathway, which, when constitutively activated
by genetic rearrangements, drives tumor growth in NSCLC. Understanding this pathway is key
to appreciating the mechanism of action of Envonalkib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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